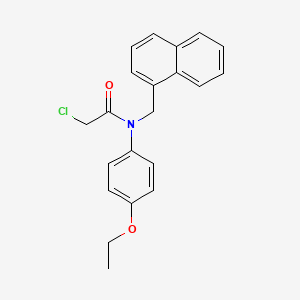

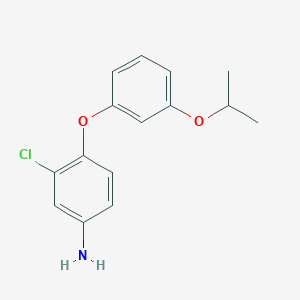

2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide

Descripción general

Descripción

2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide (CEPN) is a synthetic compound used in a variety of scientific research applications. It is a member of the acetamide family of compounds, which are characterized by the presence of an amide group linked to an alkyl or aryl group. CEPN has been studied extensively for its potential to be used in a variety of biochemical and physiological applications.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Environmental Impact

The compound and its related chloroacetamide herbicides are extensively researched in the context of environmental health and agricultural science. A study by Coleman et al. (2000) discussed the comparative metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. The research highlights the carcinogenicity of these compounds in rats and elaborates on their complex metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with important intermediates like CDEPA and CMEPA involved in the pathway. The study provides insights into the metabolism of these herbicides, demonstrating differences in metabolic rates between rat and human liver microsomes and identifying cytochrome P450 isoforms responsible for the metabolism of these herbicides in humans (Coleman et al., 2000).

Crystallography and Co-crystal Formation

Karmakar et al. (2009) conducted a structural study on co-crystals and a salt of quinoline derivatives with an amide bond. The study discusses the formation of co-crystals with aromatic diols and analyzes the crystal structure of perchloric acid salt of quinolin-8-ylamino-acetic acid, offering insights into the structural aspects of these compounds (Karmakar et al., 2009).

Radioactive Labeling for Metabolic Studies

Latli and Casida (1995) worked on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, highlighting their importance in studies on metabolism and mode of action. The research presents methods to obtain high specific activity for these compounds, which is crucial for metabolic studies (Latli & Casida, 1995).

Soil Interaction and Agricultural Implications

Banks and Robinson (1986) studied the soil reception and activity of chloroacetamide herbicides, including acetochlor and metolachlor, in relation to wheat straw cover and irrigation. Their work provides valuable insights into the herbicidal activity, retention on straw, and the dynamics of these herbicides in agricultural settings, informing on their efficacy and environmental interaction (Banks & Robinson, 1986).

Interaction with Biological Systems

Agarwal and Mital (1976) examined the reactions of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, contributing to the understanding of how such compounds interact with biological systems and form various heterocyclic compounds, potentially leading to insights into their biological activity and applications (Agarwal & Mital, 1976).

Propiedades

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)-N-(naphthalen-1-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBSBGIUYGLJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)

![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)

![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)

![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)

![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)

![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)